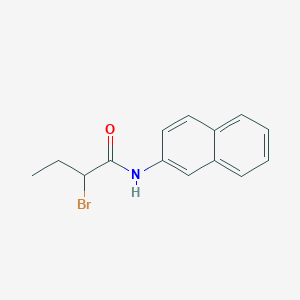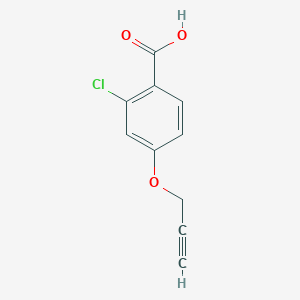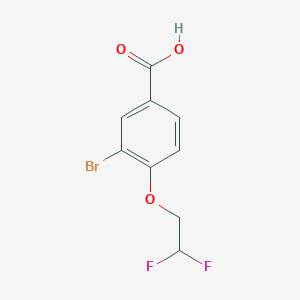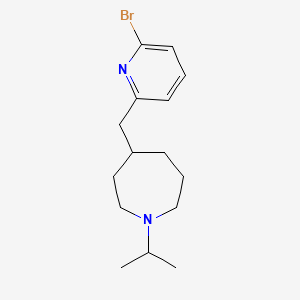
4-(6-Bromo-pyridin-2-ylmethyl)-1-isopropyl-azepane
Vue d'ensemble
Description
4-(6-Bromo-pyridin-2-ylmethyl)-1-isopropyl-azepane (4-BPA) is an organic compound that belongs to the pyridin-2-ylmethyl group of compounds and has a molecular formula of C11H14BrN. It is an important compound in the field of organic chemistry and has been studied extensively in the past few decades. This molecule has been used in various scientific applications, including drug synthesis, materials science, and biochemistry.
Applications De Recherche Scientifique
Metal Binding and Spin Transitions : The use of bromomethylpyridine derivatives, similar in structure to 4-(6-Bromo-pyridin-2-ylmethyl)-1-isopropyl-azepane, is demonstrated in metal-binding domains. These compounds can form complexes with metals like palladium or platinum, leading to interesting spin transition behaviors at different temperatures (Tovee et al., 2010).
Protein Kinase B Inhibition : Azepane derivatives have been evaluated for their inhibition of protein kinase B, an enzyme critical in various cellular processes. Structural modifications of these compounds, including those similar to 4-(6-Bromo-pyridin-2-ylmethyl)-1-isopropyl-azepane, have been explored for improving their efficacy and stability (Breitenlechner et al., 2004).
Synthesis of Nitrogen-Containing Heterocyclic Systems : Research demonstrates the synthesis of various nitrogen-containing compounds, including azepanes, using bromomethylpyridine derivatives. These syntheses are important for the creation of bioactive molecules and pharmaceuticals (Renault et al., 2023).
Ring Expansion to Azepanes : Studies show the synthesis of azepanes through ring expansion techniques, starting from compounds like l-proline. Such methodologies are crucial for the generation of azepane-based compounds with potential medicinal properties (Masson et al., 2018).
Polymerization Catalysts : Certain bromomethylpyridine derivatives have been used to create ligands for chromium(III) complexes, which in turn show activity in ethylene polymerization. This application is significant in the field of polymer science and materials engineering (Hurtado et al., 2009).
Hydrogen Bonding Patterns : Research into enaminones, which include bromophenyl derivatives similar to 4-(6-Bromo-pyridin-2-ylmethyl)-1-isopropyl-azepane, reveals intricate hydrogen bonding patterns. This understanding is vital in the design of molecular structures and drug development (Balderson et al., 2007).
Propriétés
IUPAC Name |
4-[(6-bromopyridin-2-yl)methyl]-1-propan-2-ylazepane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H23BrN2/c1-12(2)18-9-4-5-13(8-10-18)11-14-6-3-7-15(16)17-14/h3,6-7,12-13H,4-5,8-11H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DIUMGBUTROKTHS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)N1CCCC(CC1)CC2=NC(=CC=C2)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H23BrN2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
311.26 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-((6-Bromopyridin-2-yl)methyl)-1-isopropylazepane | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



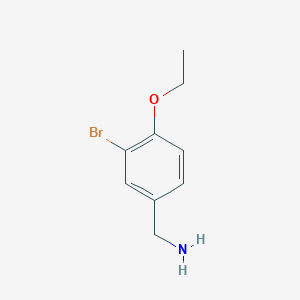
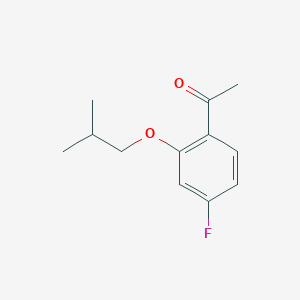
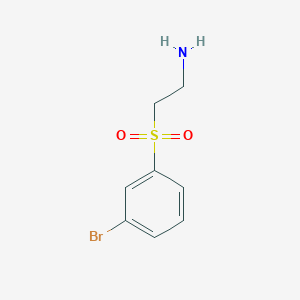

![3-Thia-9-azaspiro[5.5]undecane 3,3-dioxide](/img/structure/B1400970.png)
![2-Thia-8-azaspiro[4.5]decane](/img/structure/B1400972.png)
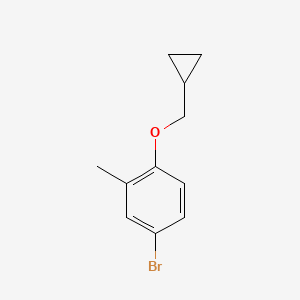
![2-(3-hydroxyphenyl)-1H-pyrrolo[3,4-c]pyridine-1,3(2H)-dione](/img/structure/B1400974.png)
![2-(4-hydroxyphenyl)-1H-pyrrolo[3,4-c]pyridine-1,3(2H)-dione](/img/structure/B1400975.png)
![(2-Methylpropyl)[(pyrimidin-5-yl)methyl]amine](/img/structure/B1400976.png)

